An In-Depth Technical Guide to 5-(Bromomethyl)benzo[b]thiophene: Structure, Properties, and Synthetic Applications
An In-Depth Technical Guide to 5-(Bromomethyl)benzo[b]thiophene: Structure, Properties, and Synthetic Applications
Abstract
5-(Bromomethyl)benzo[b]thiophene is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its unique bifunctional nature, combining the privileged benzo[b]thiophene scaffold with a reactive bromomethyl group, renders it an invaluable intermediate for the synthesis of a diverse array of complex organic molecules. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed, field-proven synthesis protocol, and its versatile applications in the development of novel therapeutic agents and functional materials.
Introduction: The Significance of the Benzo[b]thiophene Core
The benzo[b]thiophene moiety is a recurring motif in numerous biologically active compounds and approved pharmaceuticals.[1][2] This fused heterocyclic system, consisting of a benzene ring fused to a thiophene ring, imparts a unique combination of lipophilicity, aromaticity, and metabolic stability to molecules.[3] Its structural resemblance to endogenous molecules allows for favorable interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a reactive handle, such as the bromomethyl group at the 5-position, transforms the stable benzo[b]thiophene core into a versatile platform for further chemical elaboration, enabling the exploration of structure-activity relationships and the development of novel chemical entities.
Molecular Structure and Physicochemical Properties
The chemical structure of 5-(Bromomethyl)benzo[b]thiophene is characterized by a benzo[b]thiophene core with a bromomethyl substituent at the C5 position of the benzene ring.
Chemical Structure:
Caption: Chemical structure of 5-(Bromomethyl)benzo[b]thiophene.
The physicochemical properties of 5-(Bromomethyl)benzo[b]thiophene are summarized in the table below. These properties are crucial for designing reaction conditions, purification strategies, and for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrS | [PubChem][4] |
| Molecular Weight | 227.12 g/mol | [PubChem][4] |
| IUPAC Name | 5-(bromomethyl)-1-benzothiophene | [PubChem][4] |
| CAS Number | 10133-22-9 | [PubChem][4] |
| Canonical SMILES | C1=CC2=C(C=CS2)C=C1CBr | [PubChem][4] |
| InChIKey | FOQVMHRXEHFCNW-UHFFFAOYSA-N | [PubChem][4] |
| XLogP3 | 3.5 | [PubChem][4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) |
Synthesis of 5-(Bromomethyl)benzo[b]thiophene
The most direct and efficient method for the synthesis of 5-(Bromomethyl)benzo[b]thiophene is the radical bromination of the corresponding methyl-substituted precursor, 5-methylbenzo[b]thiophene. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, in a non-polar solvent.
Reaction Rationale and Mechanistic Insight
The benzylic position of the methyl group on the benzo[b]thiophene ring is susceptible to free radical halogenation. The reaction is initiated by the homolytic cleavage of the radical initiator, which then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with NBS to propagate the chain reaction and yield the desired bromomethyl product. The use of a non-polar solvent like carbon tetrachloride or cyclohexane is crucial to prevent competing ionic side reactions.
Caption: Synthetic workflow for 5-(Bromomethyl)benzo[b]thiophene.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the benzylic bromination of similar aromatic compounds.
Materials:
-
5-Methylbenzo[b]thiophene
-
N-Bromosuccinimide (NBS), recrystallized from water
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methylbenzo[b]thiophene (1.0 eq). Dissolve the starting material in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN or BPO (0.05 eq) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-(Bromomethyl)benzo[b]thiophene as a solid.
Spectroscopic Characterization
The structural integrity of the synthesized 5-(Bromomethyl)benzo[b]thiophene must be confirmed through a combination of spectroscopic techniques.
| Spectroscopic Data | Key Features |
| ¹H NMR (CDCl₃) | The spectrum will show characteristic signals for the aromatic protons of the benzo[b]thiophene ring system and a singlet for the bromomethyl protons. The benzylic protons (-CH₂Br) are expected to appear as a singlet around δ 4.5-4.8 ppm. The aromatic protons will exhibit a complex multiplet pattern in the range of δ 7.2-8.0 ppm. |
| ¹³C NMR (CDCl₃) | The spectrum will display signals for the nine carbon atoms. The bromomethyl carbon (-CH₂Br) is expected to resonate at approximately δ 30-35 ppm. The aromatic carbons will appear in the downfield region between δ 120-145 ppm. |
| FT-IR (KBr) | The spectrum will show characteristic C-H stretching vibrations for the aromatic ring and the methylene group. A strong absorption band around 1210 cm⁻¹ can be attributed to the C-Br stretching vibration. |
| Mass Spectrometry (EI) | The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). A prominent fragment ion corresponding to the loss of the bromine atom (M-Br)⁺, resulting in the stable benzylic carbocation, is also expected. The mass spectrum of the precursor, 5-methylbenzo[b]thiophene, shows a molecular ion peak at m/z 148.[5] |
Chemical Reactivity and Synthetic Applications
The synthetic utility of 5-(Bromomethyl)benzo[b]thiophene stems from the high reactivity of the bromomethyl group in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, making it a valuable intermediate in multi-step syntheses.
Nucleophilic Substitution Reactions
The benzylic bromide is an excellent leaving group, readily displaced by a range of nucleophiles. This provides access to a diverse library of 5-substituted benzo[b]thiophene derivatives.
Caption: Versatility in nucleophilic substitution reactions.
A notable application of a similar building block, 3-bromomethyl-7-chlorobenzo[b]thiophene, is in the synthesis of the antifungal drug Sertaconazole.[6][7] This highlights the industrial relevance of this class of compounds in the preparation of active pharmaceutical ingredients.
Safety and Handling
5-(Bromomethyl)benzo[b]thiophene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
5-(Bromomethyl)benzo[b]thiophene is a strategically important synthetic intermediate that provides a gateway to a wide range of functionalized benzo[b]thiophene derivatives. Its straightforward synthesis and the high reactivity of the bromomethyl group make it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in the development of next-generation therapeutics and advanced materials.
References
- Chand, K., Budagumpi, S., Balappa, S., Patil, S., & Nagaraja, B. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033.
- TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide. (2023). Tokyo Chemical Industry Co., Ltd.
-
PubChem. (n.d.). 5-(Bromomethyl)benzo[b]thiophene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Bromomethyl)benzo[b]thiophene. National Center for Biotechnology Information. Retrieved from [Link]
- Chen, B., et al. (2002). Process for synthesizing sertaconazole.
- Ferrer Internacional, S.A. (2009). Method for manufacturing imidazole compounds and salts and pseudopolymorphs thereof.
-
NIST. (n.d.). Benzo[b]thiophene, 5-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- Isloor, A. M., Kalluraya, B., & Pai, K. S. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European journal of medicinal chemistry, 45(2), 823–828.
- Keri, R. S., Chand, K., Budagumpi, S., Balappa, S., & Patil, S. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. DiVA.
-
YouTube. (2022, December 2). Benzothiophene - Introduction + Reactions +Synthesis +Application #heterocyclic #mscchemistrynotes. It's Chemistry Time. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. spectrabase.com [spectrabase.com]
- 3. Benzo[b]thiophene, 5-methyl- [webbook.nist.gov]
- 4. 5-(Bromomethyl)benzo[b]thiophene | C9H7BrS | CID 11160498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzo[b]thiophene, 5-methyl- [webbook.nist.gov]
- 6. CN1358719A - Process for synthesizing sertaconazole - Google Patents [patents.google.com]
- 7. METHOD FOR MANUFACTURING IMIDAZOLE COMPOUNDS AND SALTS AND PSEUDOPOLYMORPHS THEREOF - Patent 1788876 [data.epo.org]
